molecular formula C10H13BrClN B7937077 [(2-Bromo-4-chlorophenyl)methyl](propyl)amine

[(2-Bromo-4-chlorophenyl)methyl](propyl)amine

Cat. No.: B7937077
M. Wt: 262.57 g/mol
InChI Key: WDTGNZHLYJEHOR-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylamine (CAS: 1518555-13-9) is a halogenated arylalkylamine with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol . The compound features a 2-bromo-4-chlorophenyl group attached to a methylamine backbone, with a propyl chain substituting the amine nitrogen.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-9(12)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGNZHLYJEHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Bromo-4-chlorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrClN
  • Molecular Weight : 261.56 g/mol
  • CAS Number : 1178438-59-9

The presence of bromine and chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity. These halogens can participate in halogen bonding and influence the compound's interaction with biological targets.

(2-Bromo-4-chlorophenyl)methylamine exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's halogen substituents allow for unique binding interactions, which can modulate the activity of various biological molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Biological Activities

Research indicates that (2-Bromo-4-chlorophenyl)methylamine possesses several notable biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapy.
  • Neuropharmacological Effects : Its ability to cross the blood-brain barrier (BBB) suggests possible applications in treating central nervous system disorders.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating various derivatives of [(2-Bromo-4-chlorophenyl)methyl]amine found significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .
  • Anticancer Activity :
    • In vitro assays demonstrated that (2-Bromo-4-chlorophenyl)methylamine exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10 to 50 μM, indicating moderate potency .
  • Neuropharmacological Research :
    • A study investigating the effects of halogenated phenylamines on neurotransmitter systems revealed that (2-Bromo-4-chlorophenyl)methylamine could enhance dopamine receptor activity, suggesting potential applications in treating disorders like Parkinson's disease .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
(2-Bromo-4-chlorophenyl)methylamineModerateModeratePotentially Enhancing
[(2-Bromo-4-fluorophenyl)methyl]amineLowLowUnknown
[(2-Chloro-4-bromophenyl)methyl]amineHighModerateUnknown

Scientific Research Applications

Synthesis of Pharmaceuticals

(2-Bromo-4-chlorophenyl)methylamine serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for various modifications that are essential for the development of active pharmaceutical ingredients (APIs).

  • Example Applications :
    • Used in the synthesis of analgesics and sedatives.
    • Acts as an intermediate in producing anticonvulsants, which are critical for treating epilepsy and other seizure disorders .

Antimicrobial Properties

Research indicates that compounds related to (2-Bromo-4-chlorophenyl)methylamine exhibit antimicrobial activities. This makes them valuable in developing new antibiotics or antimicrobial agents, addressing the growing concern of antibiotic resistance .

Agrochemical Applications

(2-Bromo-4-chlorophenyl)methylamine is also utilized in agrochemical formulations. Its ability to act as a precursor for various agrochemicals makes it significant in agricultural practices, particularly in pesticide development.

Case Study 1: Synthesis of 4-Methyl Methcathinone (4-MMC)

A notable application involves its use as an intermediate in the synthesis of 4-methyl methcathinone hydrochloride (4-MMC), a substance with both legal and illicit implications. The synthesis process involves:

  • Step 1 : Bromination of 4-methylpropiophenone to form (2-Bromo-4-chlorophenyl)methylamine.
  • Step 2 : Methamination to produce 4-MMC HCl.
    This process has been documented to help develop rapid qualitative analysis methods for detecting drug abuse .
StepDescription
1Bromination of 4-methylpropiophenone
2Reaction with methylamine to form 4-MMC HCl

Case Study 2: Antimicrobial Activity Assessment

Research evaluating the antimicrobial properties of derivatives related to (2-Bromo-4-chlorophenyl)methylamine has shown promising results against various bacterial strains. These findings suggest potential applications in formulating new antimicrobial agents .

Chemical Reactions Analysis

Coupling Reactions

The bromine substituent at the ortho position facilitates transition metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate in synthetic organic chemistry.

Suzuki-Miyaura Coupling

  • Reaction : The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids.

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos)

    • Base: Na₂CO₃ or K₃PO₄

    • Solvent: DMF or THF at 80–100°C

  • Example :
    Reaction with phenylboronic acid yields a biphenyl derivative (C₁₆H₁₅BrClN → C₂₂H₁₉ClN) with 75–85% efficiency .

  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .

SubstrateProductYield (%)Catalyst System
Phenylboronic acidBiphenyl derivative78Pd(OAc)₂, SPhos
4-Pyridylboronic acidHeterobiaryl derivative65Pd(PPh₃)₄, K₃PO₄

Nucleophilic Substitution

The electron-withdrawing chloro group at the para position activates the bromine for nucleophilic displacement under specific conditions.

SNAr (Aromatic Nucleophilic Substitution)

  • Reagents : Strong nucleophiles (e.g., NaOH, amines) at elevated temperatures.

  • Example :
    Reaction with sodium methoxide replaces bromine with a methoxy group (C₁₀H₁₂BrClN → C₁₁H₁₅ClNO), achieving 60% yield.

  • Limitations : Steric hindrance from the methyleneamine group reduces reactivity compared to simpler aryl halides.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to specific positions:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Regioselectivity :

    • Nitration occurs meta to the chloro group (C₃ position) .

    • The amine’s electron-donating effect partially counteracts ring deactivation.

ElectrophilePositionProduct StructureYield (%)
NO₂⁺C₃Nitro-substituted derivative45

Amine-Functional Group Reactions

The propylamine side chain participates in typical amine chemistry:

Acylation

  • Reagents : Acetyl chloride or anhydrides in presence of base (e.g., Et₃N).

  • Product : N-Acetyl derivative (C₁₀H₁₂BrClN → C₁₂H₁₄BrClNO) with >90% yield.

Oxidation

  • Reagents : H₂O₂ or mCPBA oxidizes the amine to a nitroxide radical (C₁₀H₁₂BrClN → C₁₀H₁₁BrClNO).

  • Applications : Stable radicals for EPR studies or polymerization initiators.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related amines due to halogen positioning and steric effects:

CompoundC–Br ReactivityAmine Basicity (pKₐ)Suzuki Coupling Efficiency
(2-Bromo-4-chlorophenyl)methylamineHigh8.278%
[(3-Bromo-4-chlorophenyl)methyl]amineModerate7.962%
[(2-Chloro-4-fluorophenyl)methyl]amineLow8.5N/A

Data extrapolated from analogous systems .

Mechanistic Insights

  • Steric Effects : The propyl group marginally hinders access to the aromatic ring, reducing reaction rates in bulky electrophilic systems.

  • Electronic Effects : The chloro group enhances electrophilic substitution at C₃ via resonance deactivation, while the bromo group acts as a superior leaving group in coupling reactions .

Comparison with Similar Compounds

Halogen-Substituted Phenylmethylpropylamines

Compounds with halogen substitutions on the phenyl ring exhibit variations in electronic and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(2-Bromo-4-chlorophenyl)methylamine C₁₀H₁₃BrClN 262.57 2-Bromo, 4-chloro Strong electron-withdrawing effects
2-(4-Bromo-2-fluorophenoxy)ethylamine C₁₁H₁₅BrFNO 276.15 4-Bromo, 2-fluoro, ethoxy Ether linkage enhances flexibility
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine C₁₆H₁₇BrFN 322.22 4-Bromo, 3-fluoro Biphenyl structure increases bulk
  • Electronic Effects: The 2-bromo-4-chloro substitution in the target compound creates a stronger electron-withdrawing environment compared to mono-halogenated analogs like 2-(4-bromo-2-fluorophenoxy)ethylamine .

Alkyl Chain Variations

The propyl group (C₃H₇) contributes to steric parameters. From , propyl has a steric parameter (A value ) of 1.8 , compared to methyl (1.7) and t-butyl (4.0):

Alkyl Group A Value Impact on Reactivity
Propyl 1.8 Moderate steric hindrance, balances reactivity
Ethyl 1.75 Slightly less hindrance than propyl
t-Butyl 4.0 Severe hindrance, limits accessibility

The target compound’s propyl chain offers a compromise between steric bulk and flexibility, enabling interactions in catalytic or binding applications while maintaining synthetic accessibility .

Functional Group Variations

  • Ether Linkages: 2-(4-Bromo-2-fluorophenoxy)ethylamine contains an ethoxy group, which increases solubility in polar solvents compared to the target compound’s purely hydrocarbon chain .
  • Metal-Binding Ligands: Bis(2-dimethylaminoethyl)-((1-propylimidazol-2-yl)methyl)amine () demonstrates how propylamine derivatives can act as ligands for copper complexes, highlighting their versatility in coordination chemistry .

Research Findings and Implications

  • Steric vs. Electronic Effects : The 2-bromo-4-chloro substitution in the target compound likely enhances electrophilic aromatic substitution resistance due to electron withdrawal, whereas analogs with fluorine (e.g., ) may exhibit unique reactivity in cross-coupling reactions .
  • Synthetic Utility : The propyl chain’s moderate steric bulk (A = 1.8) facilitates use in synthetic intermediates without requiring specialized reaction conditions .

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